1,5-Dimethylphenazinium methyl sulfate
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Overview
Description
1,5-Dimethylphenazinium methyl sulfate is a chemical compound known for its role as an electron carrier. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is particularly noted for its stability and versatility in electron transfer reactions, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylphenazinium methyl sulfate typically involves the methylation of 1,5-dimethylphenazine. This can be achieved through a reaction with methyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the temperature maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylphenazinium methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can accept electrons and be reduced to its corresponding reduced form.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phenazine derivatives, while reduction typically produces the corresponding reduced phenazine compounds .
Scientific Research Applications
1,5-Dimethylphenazinium methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an electron carrier in redox reactions and electrochemical studies.
Biology: It serves as a mediator in enzymatic reactions, particularly those involving dehydrogenases.
Medicine: It is employed in assays to measure the activity of various enzymes and in the development of biosensors.
Mechanism of Action
The mechanism of action of 1,5-Dimethylphenazinium methyl sulfate involves its ability to accept and donate electrons. This property makes it an effective electron carrier in various redox reactions. The compound interacts with molecular targets such as enzymes and electrodes, facilitating electron transfer processes. The pathways involved include the reduction of NADH and the oxidation of various substrates .
Comparison with Similar Compounds
Similar Compounds
5-Methylphenazinium methyl sulfate: Similar in structure but with a single methyl group.
1-Methoxy-5-methylphenazinium methyl sulfate: Contains a methoxy group instead of a second methyl group.
Uniqueness
1,5-Dimethylphenazinium methyl sulfate is unique due to its dual methyl groups, which enhance its stability and electron transfer capabilities compared to its analogs. This makes it particularly valuable in applications requiring stable and efficient electron carriers .
Properties
CAS No. |
40816-85-1 |
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Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,5-dimethylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C14H13N2.CH4O4S/c1-10-6-5-9-13-14(10)15-11-7-3-4-8-12(11)16(13)2;1-5-6(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
MTWFIBCTAIRTND-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC2=[N+](C3=CC=CC=C3N=C12)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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